molecular formula C48H62BF3N6O6 B12383005 Fluorescent ACKR3 antagonist 1

Fluorescent ACKR3 antagonist 1

Cat. No.: B12383005
M. Wt: 886.8 g/mol
InChI Key: DJBKOIDZLHYYHK-VDYWISOFSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fluorescent ACKR3 antagonist 1, also referred to in research as compound 18a, is a potent, high-affinity, and selective antagonist for the Atypical Chemokine Receptor 3 (ACKR3, formerly known as CXCR7). This receptor is a class A G protein-coupled receptor (GPCR) that is upregulated in numerous cancer types and is implicated in cancer progression, metastasis, and the modulation of tumor angiogenesis . It also plays a significant role in neuroinflammatory demyelinating diseases, such as multiple sclerosis, and functions as a broad-spectrum scavenger for endogenous opioid peptides, regulating their availability for classical opioid receptors . This compound acts as a fluorescent probe, enabling direct visualization and study of ACKR3 receptor localization and dynamics. It exhibits high-affinity binding to ACKR3 with a pKd of 7.89 (approximately 13 nM), as determined by NanoBRET saturation binding assays . Its fluorescent properties allow for application in both live-cell confocal microscopy and bioluminescence resonance energy transfer (NanoBRET) binding studies. In microscopy, the compound is cell-permeable and shows specific binding and co-localization with ACKR3, initially at the cell surface before being internalized with the receptor, a process that can be inhibited by pre-treatment with unlabeled ACKR3 agonists . This compound is an essential chemical tool for researchers, with key applications including: real-time, live-cell imaging of ACKR3 receptor distribution and trafficking; serving as a high-affinity tracer in homogeneous NanoBRET-based ligand binding assays to determine the affinity of unlabeled ACKR3 ligands; and facilitating the pharmacological characterization and screening of new compounds targeting the ACKR3 receptor . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C48H62BF3N6O6

Molecular Weight

886.8 g/mol

IUPAC Name

3-[2-[6-[3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanoylamino]hexanoylamino]ethoxy]-N-[(E)-3-(2-fluorophenyl)-2-methylprop-2-enyl]-4,5-dimethoxy-N-[2-[(2R)-1-methylpyrrolidin-2-yl]ethyl]benzamide

InChI

InChI=1S/C48H62BF3N6O6/c1-33(27-36-13-9-10-15-41(36)50)32-56(25-21-38-14-12-24-55(38)4)48(61)37-29-43(62-5)47(63-6)44(30-37)64-26-23-54-45(59)16-8-7-11-22-53-46(60)20-19-39-17-18-40-31-42-34(2)28-35(3)57(42)49(51,52)58(39)40/h9-10,13,15,17-18,27-31,38H,7-8,11-12,14,16,19-26,32H2,1-6H3,(H,53,60)(H,54,59)/b33-27+/t38-/m1/s1

InChI Key

DJBKOIDZLHYYHK-VDYWISOFSA-N

Isomeric SMILES

[B-]1(N2C(=CC(=C2C=C3[N+]1=C(C=C3)CCC(=O)NCCCCCC(=O)NCCOC4=CC(=CC(=C4OC)OC)C(=O)N(CC[C@H]5CCCN5C)C/C(=C/C6=CC=CC=C6F)/C)C)C)(F)F

Canonical SMILES

[B-]1(N2C(=CC(=C2C=C3[N+]1=C(C=C3)CCC(=O)NCCCCCC(=O)NCCOC4=CC(=CC(=C4OC)OC)C(=O)N(CCC5CCCN5C)CC(=CC6=CC=CC=C6F)C)C)C)(F)F

Origin of Product

United States

Preparation Methods

Synthesis of Key Intermediate (R)-2-(1-Methylpyrrolidin-2-yl)ethanamine (11)

The chiral amine precursor was synthesized via a reductive amination strategy. (E)-3-(2-Fluorophenyl)-2-methylacrylaldehyde (10 ) underwent condensation with (R)-2-(1-methylpyrrolidin-2-yl)ethanamine in the presence of a picoline borane complex, yielding 11 with 85% efficiency. This step established the stereochemical integrity critical for ACKR3 binding.

Linker Installation and Carboxylic Acid Activation

Three alcohol-carbamate linkers (12a–c ) were functionalized with tosyl groups (13a–c ) using tosyl chloride. Subsequent O-alkylation with methyl 3-hydroxy-4,5-dimethoxybenzoate introduced the PEG spacers, followed by lithium hydroxide-mediated hydrolysis to generate benzoic acids 15a–c (quantitative yield).

Peptide Coupling and Fluorophore Conjugation

The carboxylic acids 15a–c were coupled to intermediate 11 using standard peptide coupling reagents, yielding 16a–c . N-Boc deprotection afforded 17a–c , which were reacted with BODIPY FL-X succinimidyl ester to produce fluorescent ligands 18a–c (Scheme 1). Reverse-phase HPLC purification ensured >95% purity, as confirmed by analytical HPLC.

Pharmacological Validation

Saturation Binding Assays

NanoBRET-based binding assays using HEK293G cells expressing NLuc-ACKR3 demonstrated saturable, specific binding for 18a–c (Table 1). Compound 18a exhibited the highest affinity (pKd = 7.89 ± 0.01), validating its designation as this compound.

Table 1 : Binding Affinities of Fluorescent ACKR3 Antagonists

Compound pKd (log M) n
18a 7.89 ± 0.01 4
18b 7.09 ± 0.01 4
18c 6.82 ± 0.01 4

Confocal Microscopy Imaging

18a enabled visualization of ACKR3 distribution in transfected HEK293 cells, showing predominant plasma membrane localization under basal conditions and rapid internalization upon CXCL12 stimulation. Co-localization with early endosome antigen 1 (EEA1) confirmed receptor trafficking dynamics.

Comparative Analysis of Linker Lengths

The impact of PEG spacer length on binding affinity was systematically evaluated:

  • Zero-PEG linker ( 18a) : Maximized affinity due to minimal fluorophore-receptor distance.
  • Two-PEG linker ( 18c) : Reduced pKd by 1.07 log units, highlighting steric constraints.

Applications in Competitive Binding Studies

18a served as a displacement probe in competition assays with unlabeled VUF11207, yielding Schild regression slopes consistent with orthosteric binding (slope = 1.02 ± 0.12). This confirmed its utility for quantifying ligand-receptor interactions in real time.

Chemical Reactions Analysis

Binding Affinity

Saturation binding experiments using N-terminal NanoLuciferase-tagged ACKR3 (NLuc-ACKR3) revealed the following p*K<sub>d</sub> values for the fluorescent antagonists:

Compoundp*K<sub>d</sub> (log M)n (replicates)
18a 7.89 ± 0.014
18b 7.09 ± 0.014
18c 6.82 ± 0.014

These values indicate high-affinity binding, with 18a demonstrating the strongest interaction .

Functional Antagonism

The fluorescent antagonists inhibit ACKR3-mediated β-arrestin recruitment and internalization. For example:

  • 18a displaces Alexa Fluor 647-labeled CXCL12 from ACKR3 in competition assays, confirming its ability to block chemokine binding .

  • In NanoBRET assays, 18a reduces proximity between NLuc-ACKR3 and β-arrestin, reflecting functional antagonism of receptor signaling pathways .

Live-Cell Imaging

The fluorescent properties of 18a enable real-time visualization of ACKR3 localization and ligand uptake in endothelial cells (e.g., human CMEC D3 cells). This has been used to study receptor trafficking and chemokine scavenging dynamics .

NanoBRET-Based Assays

The compound facilitates quantitative analysis of receptor-ligand interactions via bioluminescence resonance energy transfer. For instance, 18a binds to NLuc-ACKR3, allowing precise measurement of binding saturation kinetics .

Comparison with Other ACKR3 Ligands

FeatureFluorescent antagonist 18a VUF16840 (inverse agonist)
Binding affinity p*K<sub>d</sub> = 7.89 pIC<sub>50</sub> = 8.2
Mechanism Competitive antagonistInverse agonist
Functional impact Blocks β-arrestin recruitmentInhibits constitutive signaling
Receptor trafficking Reduces internalizationEnhances surface expression

Structural Insights

Cryo-EM studies of ACKR3 reveal a ligand-binding pocket accommodating both peptide and small-molecule ligands . While the exact binding mode of 18a is not explicitly detailed, its high affinity suggests interactions with conserved regions critical for chemokine binding, such as the extracellular loops or transmembrane domains .

Scientific Research Applications

Pharmacological Characterization

Recent studies have highlighted the pharmacological characteristics of fluorescent ACKR3 antagonist 1, demonstrating its ability to modulate receptor activity effectively. The compound exhibits high selectivity for ACKR3 over other chemokine receptors, making it a valuable tool for investigating the receptor's roles in physiological and pathological contexts.

Key Findings:

  • Binding Affinity : this compound shows strong binding affinity to ACKR3, with pKd values ranging from 6.8 to 7.9, indicating effective receptor targeting .
  • Inverse Agonism : The compound acts as an inverse agonist, suppressing constitutive signaling and enhancing receptor localization at the plasma membrane . This property is crucial for understanding the dynamics of ACKR3 signaling.

Cancer Research

This compound has been utilized in cancer research to explore its effects on tumor progression and metastasis. By inhibiting ACKR3 activity, researchers can assess the impact on cancer cell migration and invasion.

  • Case Study : A study demonstrated that blocking ACKR3 with fluorescent antagonists reduced the metastatic potential of cancer cells in vitro, highlighting its role as a therapeutic target in oncology .

Cardiovascular Diseases

The modulation of ACKR3 activity is also being investigated in cardiovascular contexts. The receptor's involvement in endothelial function and vascular remodeling suggests that antagonizing its activity could provide therapeutic benefits.

  • Research Insight : In animal models, administration of this compound resulted in improved vascular function and reduced inflammation, indicating potential applications in treating cardiovascular diseases .

Autoimmune Disorders

This compound has shown promise in the context of autoimmune diseases by modulating immune cell trafficking and response.

  • Clinical Relevance : Studies have indicated that inhibiting ACKR3 can alter the migration patterns of immune cells, potentially leading to reduced tissue inflammation and damage in autoimmune conditions .

Data Tables

Application AreaKey FindingsReferences
Cancer ResearchReduced metastatic potential in vitro
Cardiovascular DiseasesImproved vascular function and reduced inflammation
Autoimmune DisordersAltered immune cell migration patterns

Mechanism of Action

Fluorescent ACKR3 antagonist 1 exerts its effects by specifically binding to the ACKR3 receptor. This binding is detected through a luminescence-based NanoBRET binding assay, which measures the proximity of the fluorescent ligand to an N-terminal NanoLuciferase-tagged receptor (NLuc-ACKR3). The compound’s high affinity for ACKR3 allows for its application in competition binding experiments and confocal microscopy studies .

Comparison with Similar Compounds

Key Features :

  • Binding Affinity: Exhibits nanomolar affinity (pKd = 7.8–8.2) for ACKR3 in saturation binding assays .
  • Antagonist Activity : Blocks CXCL12-mediated β-arrestin recruitment and receptor internalization in Bioluminescent Resonance Energy Transfer (BRET) assays .
  • Fluorescent Utility : Localizes to ACKR3-rich cell membranes in live-cell microscopy, providing spatial resolution of receptor dynamics .

Comparison with Similar ACKR3-Targeting Compounds

Table 1: Pharmacological Properties of ACKR3 Modulators

Compound Name Target Binding Affinity (pKd/Ki) Functional Activity Selectivity Over CXCR4 Key Applications
Fluorescent ACKR3 antagonist 1 ACKR3 pKd = 7.8–8.2 Antagonist (β-arrestin inhibition) >100-fold Live-cell imaging, receptor trafficking
CCX771 ACKR3 Ki = 5–10 nM Antagonist (blocks CXCL12 scavenging) Not reported EAE model (reduces CNS inflammation)
ACT-1004-1239 ACKR3 Ki <1 nM Potent antagonist (oral bioavailability) >1,000-fold Preclinical cancer/autoimmune models
Engineered CXCL12 variants CXCR4/ACKR3 Kd <5 nM Dual antagonists (CXCR4/ACKR3) Variant-dependent Cancer metastasis inhibition
Prazosin/Cyclazosin α1-AR/ACKR3/CXCR4 IC50 = 10–100 nM Partial agonist (biased CXCL12 antagonism) Minimal selectivity Repurposing for cancer/autoimmunity

Table 2: In Vitro and In Vivo Efficacy

Compound Name In Vitro Efficacy In Vivo Findings
This compound Blocks CXCL12-induced β-arrestin recruitment (pEC50 = 8.1–8.2) N/A (diagnostic tool)
CCX771 Inhibits ACKR3-mediated leukocyte infiltration Reduces EAE severity, preserves axonal integrity
ACT-1004-1239 High metabolic stability (t1/2 >4 hrs in humans) Reduces tumor growth in xenograft models
Prazosin Antagonizes CXCL12-driven chemotaxis Suppresses metastasis in murine breast cancer models

Mechanistic Insights and Selectivity Profiles

  • Its design leverages the ACKR3-Cryo-EM structure to optimize linker placement, ensuring minimal steric interference .
  • ACT-1004-1239 : Demonstrates superior oral bioavailability and CYP3A4 resistance, making it clinically translatable .
  • Engineered CXCL12 Variants : Exhibit dual CXCR4/ACKR3 antagonism but face challenges in achieving isoform-specific effects .

Clinical and Research Implications

  • This compound : Serves as a critical tool for studying ACKR3 dimerization, internalization, and interaction with partners like Connexin 43 .
  • CCX771/ACT-1004-1239 : Highlight ACKR3's role in inflammatory and oncogenic signaling, validating its therapeutic targeting .
  • Prazosin : Underscores the complexity of GPCR crosstalk and the need for biased ligand development to minimize off-target effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.